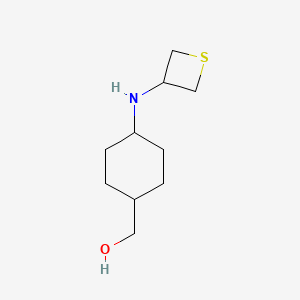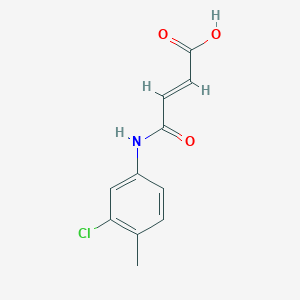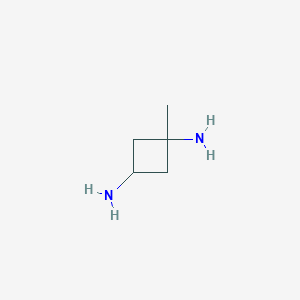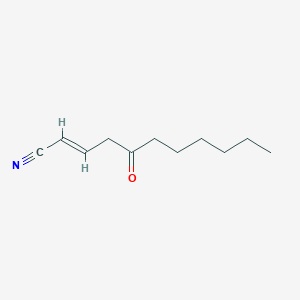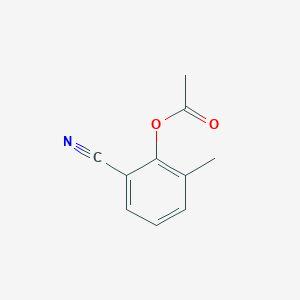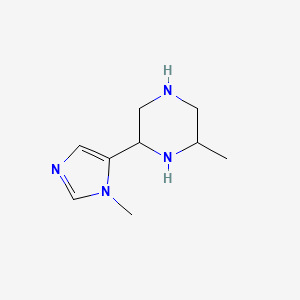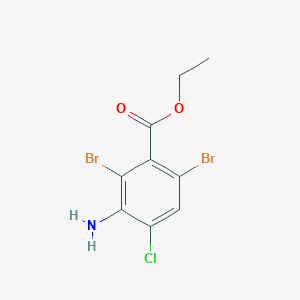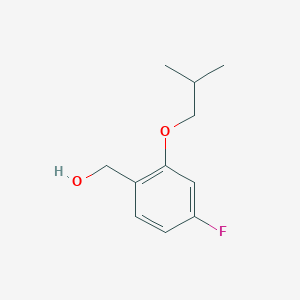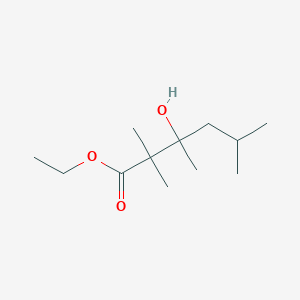
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate is an organic compound with the molecular formula C12H24O3This compound is an intermediate in the synthesis of 2,2,3,5-tetramethylhexanoic acid, which is used in analytical studies to determine the total organic acid content in aqueous coolants.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate can be synthesized through the esterification of 3-hydroxy-2,2,3,5-tetramethylhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,3,5-tetramethylhexanoic acid.
Reduction: Formation of 3-hydroxy-2,2,3,5-tetramethylhexanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
科学研究应用
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral activity against Coxsackievirus.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral RNA polymerase . Additionally, its interactions with enzymes and receptors in biological systems can lead to various biochemical effects.
相似化合物的比较
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxyhexanoate: Similar in structure but lacks the additional methyl groups, resulting in different chemical and physical properties.
2,2,3-trimethyl-5-ethylheptane: Another related compound with a different arrangement of methyl groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts unique chemical properties and reactivity compared to its analogs.
属性
分子式 |
C12H24O3 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate |
InChI |
InChI=1S/C12H24O3/c1-7-15-10(13)11(4,5)12(6,14)8-9(2)3/h9,14H,7-8H2,1-6H3 |
InChI 键 |
YURZTOWLAMVLCQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)C(C)(CC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


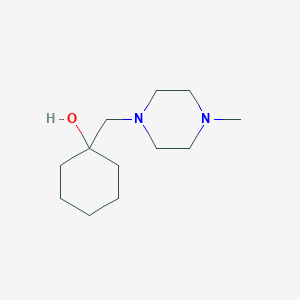
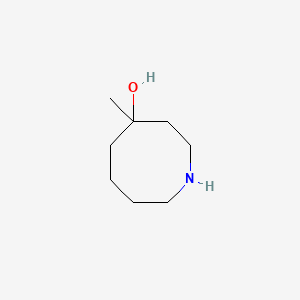
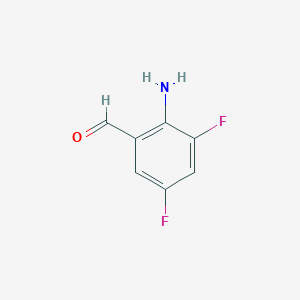

![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)
